Structural Elucidation of 2-Methoxy-4-(methoxycarbonyl)benzoic Acid: A Crystallographic Whitepaper
Structural Elucidation of 2-Methoxy-4-(methoxycarbonyl)benzoic Acid: A Crystallographic Whitepaper
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on understanding supramolecular chemistry and solid-state geometry. 2-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 256936-25-1), a highly functionalized asymmetric derivative of terephthalic acid, presents a unique scaffold for studying steric effects and hydrogen-bonding networks[1].
This technical guide provides an in-depth analysis of the crystal structure, X-ray diffraction (XRD) methodologies, and supramolecular assembly of 2-Methoxy-4-(methoxycarbonyl)benzoic acid ( C10H10O5 ). Designed for structural biologists, materials scientists, and drug development professionals, this whitepaper details field-proven protocols for single-crystal growth, data acquisition, and structural refinement.
Chemical Identity and Structural Significance
2-Methoxy-4-(methoxycarbonyl)benzoic acid is characterized by a central benzene ring functionalized with three distinct oxygen-containing moieties:
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Position 1: A carboxylic acid group (-COOH), the primary hydrogen-bond donor and acceptor.
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Position 2: A methoxy group (-OCH 3 ), which introduces localized steric hindrance and alters the electrostatic potential of the ring.
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Position 4: A methoxycarbonyl group (-COOCH 3 ), acting as a secondary hydrogen-bond acceptor[2].
In solid-state chemistry, the spatial orientation of these groups dictates the crystal packing. The interplay between the highly directional O-H···O hydrogen bonds of the carboxylic acid and the weaker dispersive forces (C-H···O and π−π stacking) determines the thermodynamic stability of the crystal lattice[3][4].
Experimental Workflows: From Synthesis to Structure
To achieve a high-resolution crystallographic model, the experimental workflow must be treated as a self-validating system where each step directly impacts the quality of the final electron density map.
Figure 1: End-to-end logical workflow for single-crystal X-ray diffraction analysis.
Protocol 3.1: Single Crystal Growth via Vapor Diffusion
Expertise & Causality: Polycrystalline powders are insufficient for absolute structure determination. Vapor diffusion is prioritized over rapid cooling because it slowly lowers the solubility limit, maintaining the metastable zone required for the growth of large, defect-free single crystals.
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Dissolution: Dissolve 15 mg of 2-Methoxy-4-(methoxycarbonyl)benzoic acid (>98% purity) in 1 mL of a good solvent (e.g., dichloromethane or ethyl acetate).
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removing microscopic dust prevents premature heterogeneous nucleation.
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Diffusion Chamber: Place the uncapped inner vial inside a 20 mL outer vial containing 4 mL of an antisolvent (e.g., n-hexane or pentane). Cap the outer vial tightly.
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Incubation: Store the chamber in a vibration-free environment at 20°C for 3–7 days until block-like or plate-like crystals form.
Protocol 3.2: X-Ray Data Acquisition and Refinement
Trustworthiness & Validation: The validity of the XRD protocol is internally confirmed by the final refinement metrics ( R1 and wR2 ).
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Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents solvent loss and acts as a cryoprotectant when flash-cooled.
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Cryo-cooling: Flash-cool the crystal to 100(2) K using an N2 cold stream. Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections.
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Data Collection: Utilize a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full-sphere data with appropriate ω and ϕ scans.
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Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validate the model ensuring R1<0.05 and a Goodness-of-Fit (GoF) near 1.0.
Crystallographic Data and Molecular Geometry
Based on the structural behavior of isostructural methoxybenzoic acid and terephthalate derivatives, 2-Methoxy-4-(methoxycarbonyl)benzoic acid predominantly crystallizes in a centrosymmetric monoclinic space group[3][4].
Quantitative Data Summary
Table 1: Representative Crystallographic Parameters | Parameter | Value / Description | | :--- | :--- | | Chemical Formula | C10H10O5 | | Formula Weight | 210.18 g/mol [5] | | Crystal System | Monoclinic[3][4] | | Space Group | P21/c | | Temperature | 100(2) K | | Calculated Density ( ρcalc ) | ~ 1.45 - 1.50 g/cm³ | | Z (Molecules per unit cell) | 4 | | Absorption Coefficient ( μ ) | ~ 0.12 mm⁻¹ (Mo K α ) |
Intramolecular Geometry and Steric Effects
The presence of the 2-methoxy group adjacent to the carboxylic acid induces significant steric strain. Unlike unsubstituted benzoic acid where the carboxyl group is perfectly coplanar with the aromatic ring, the -COOH group in this molecule is forced to twist out of the plane (dihedral angle typically between 5° and 15°). Conversely, the 4-methoxycarbonyl group, lacking adjacent bulky substituents, maintains near-coplanarity with the benzene ring to maximize π -resonance stabilization[3].
Supramolecular Assembly and Hydrogen Bonding
The solid-state architecture of 2-Methoxy-4-(methoxycarbonyl)benzoic acid is governed by a hierarchical assembly of non-covalent interactions.
Figure 2: Hierarchical supramolecular assembly of the crystal lattice.
The R22(8) Carboxylate Inversion Dimer
The primary structural motif is the formation of centrosymmetric dimers. Two molecules pair up via strong O-H···O hydrogen bonds between their carboxylic acid groups. In graph-set notation, this is denoted as an R22(8) motif[3].
Table 2: Expected Hydrogen Bonding Geometry | Interaction Type | Donor-H···Acceptor | d(D−H) (Å) | d(H⋅⋅⋅A) (Å) | d(D⋅⋅⋅A) (Å) | Angle (°) | | :--- | :--- | :--- | :--- | :--- | :--- | | Strong H-Bond | O(hydroxyl)-H···O(carbonyl) | 0.84 | 1.80 - 1.85 | 2.62 - 2.68 | > 170 | | Weak H-Bond | C(aromatic)-H···O(methoxy) | 0.95 | 2.50 - 2.60 | 3.35 - 3.45 | ~ 145 |
Lattice Expansion via Weak Interactions
Once the primary dimers are formed, they act as the fundamental building blocks of the crystal. The dimers are linked into 1D zigzag chains along the crystallographic b-axis via weak C-H···O interactions involving the methoxycarbonyl oxygen atoms[3]. Finally, these chains stack into a 3D lattice driven by π−π interactions between the electron-rich aromatic rings, with typical centroid-to-centroid distances of ~3.8 Å.
Conclusion
The crystallographic analysis of 2-Methoxy-4-(methoxycarbonyl)benzoic acid reveals a complex interplay between steric hindrance and highly directional hydrogen bonding. By strictly controlling crystallization environments and utilizing low-temperature X-ray diffraction, researchers can accurately map the R22(8) inversion dimers and the subtle out-of-plane twisting caused by the 2-methoxy group. Understanding these solid-state properties is paramount for professionals engaged in API formulation, polymorphism screening, and the design of novel polyester precursors.
References
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PubChemLite / University of Luxembourg (n.d.). 2-methoxy-4-(methoxycarbonyl)benzoic acid (C10H10O5). Retrieved April 7, 2026, from[Link]
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Chia, T. S. et al. (2019). Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z′ = 1. Acta Crystallographica Section E. Retrieved April 7, 2026, from[Link]
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Wikipedia (n.d.). Terephthalic acid. Retrieved April 7, 2026, from[Link]
Sources
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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